molecular formula C19H14ClF5N4O2 B040937 Flupoxam CAS No. 119126-15-7

Flupoxam

Cat. No. B040937
Key on ui cas rn: 119126-15-7
M. Wt: 460.8 g/mol
InChI Key: AOQMRUTZEYVDIL-UHFFFAOYSA-N
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Patent
US05434268

Procedure details

A 29% ammonia aqueous solution (8.82 g, 150 mmol) was added to 100 g of water, and to the solution was added 2-phenyl-4,5-oxazoledione 4-[4-chloro-3-(2,2,3,3,3-pentafluoropropoxy)methylphenyl]hydrazone (39.7 g, purity: 97%, water content: 40%, 50 mmol). The mixture was vigorously stirred to produce a slurry. The slurry was heated to 80° C. in a water bath. In the course of the heating, the slurry abruptly changed its color, exhibiting an increase in the viscosity, at 65°-70° C.
Quantity
8.82 g
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
solvent
Reaction Step One
Name
2-phenyl-4,5-oxazoledione 4-[4-chloro-3-(2,2,3,3,3-pentafluoropropoxy)methylphenyl]hydrazone
Quantity
39.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH4+:1].[OH-].[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10][N:11]=[C:12]2[C:16](=O)[O:15][C:14]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)=[N:13]2)=[CH:6][C:5]=1[CH2:24][O:25][CH2:26][C:27]([F:33])([F:32])[C:28]([F:31])([F:30])[F:29]>O>[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([N:10]2[C:14]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)=[N:13][C:12]([C:16]([NH2:1])=[O:15])=[N:11]2)=[CH:6][C:5]=1[CH2:24][O:25][CH2:26][C:27]([F:32])([F:33])[C:28]([F:31])([F:30])[F:29] |f:0.1|

Inputs

Step One
Name
Quantity
8.82 g
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
100 g
Type
solvent
Smiles
O
Step Two
Name
2-phenyl-4,5-oxazoledione 4-[4-chloro-3-(2,2,3,3,3-pentafluoropropoxy)methylphenyl]hydrazone
Quantity
39.7 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)NN=C1N=C(OC1=O)C1=CC=CC=C1)COCC(C(F)(F)F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce a slurry
TEMPERATURE
Type
TEMPERATURE
Details
an increase in the viscosity, at 65°-70° C.

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=C(C=C1)N1N=C(N=C1C1=CC=CC=C1)C(=O)N)COCC(C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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